1-Piperidineacetamide, N-(2-iodophenyl)-
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Overview
Description
1-Piperidineacetamide, N-(2-iodophenyl)-: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with an iodine atom on the phenyl ring. The molecular formula of this compound is C13H17IN2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-(2-iodophenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with piperidine and acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups such as amines or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidineacetamide, N-(2-iodophenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(2-iodophenyl)- involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
- N-(2-Iodophenyl)formamide
- 2-Iodobiphenyl
Comparison: 1-Piperidineacetamide, N-(2-iodophenyl)- is unique due to the presence of both the piperidine ring and the iodine substituent on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the iodine atom enhances the compound’s reactivity in substitution reactions, while the piperidine ring contributes to its potential biological activity .
Properties
CAS No. |
61575-39-1 |
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Molecular Formula |
C13H17IN2O |
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17IN2O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) |
InChI Key |
GMUDKKQHXGSUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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